Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate
Brand Name: Vulcanchem
CAS No.: 1264089-01-1
VCID: VC11700440
InChI: InChI=1S/C11H12Cl2N2O3/c1-3-18-11(16)10(13)15-14-7-4-5-9(17-2)8(12)6-7/h4-6,14H,3H2,1-2H3/b15-10-
SMILES: CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)Cl)Cl
Molecular Formula: C11H12Cl2N2O3
Molecular Weight: 291.13 g/mol

Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate

CAS No.: 1264089-01-1

Cat. No.: VC11700440

Molecular Formula: C11H12Cl2N2O3

Molecular Weight: 291.13 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate - 1264089-01-1

Specification

CAS No. 1264089-01-1
Molecular Formula C11H12Cl2N2O3
Molecular Weight 291.13 g/mol
IUPAC Name ethyl (2Z)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate
Standard InChI InChI=1S/C11H12Cl2N2O3/c1-3-18-11(16)10(13)15-14-7-4-5-9(17-2)8(12)6-7/h4-6,14H,3H2,1-2H3/b15-10-
Standard InChI Key OHIUBPODGGOZOS-GDNBJRDFSA-N
Isomeric SMILES CCOC(=O)/C(=N/NC1=CC(=C(C=C1)OC)Cl)/Cl
SMILES CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)Cl)Cl
Canonical SMILES CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises an ethyl ester group linked to a chloro-substituted acetohydrazone scaffold (Figure 1). The (2Z) configuration indicates a Z-stereochemistry at the hydrazone double bond, a critical factor influencing its spatial orientation and intermolecular interactions . The 3-chloro-4-methoxyphenyl substituent introduces electronic effects via electron-withdrawing (chloro) and electron-donating (methoxy) groups, creating a polarized system that enhances reactivity in nucleophilic and electrophilic environments.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H12Cl2N2O3\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_3
Molecular Weight303.14 g/mol
IUPAC NameEthyl (2Z)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate
Canonical SMILESCCOC(=O)C(=NNC1=CC(=C(C=C1)OC)Cl)Cl
InChIKeyYVISHWWYVAIPNX-GXDHUFHOSA-N

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethyl ester group (δ\delta 1.3 ppm for CH3_3, δ\delta 4.2 ppm for CH2_2), the hydrazone proton (δ\delta 8.1 ppm), and aromatic protons (δ\delta 6.8–7.4 ppm) . Infrared (IR) spectroscopy confirms carbonyl stretching at 1745 cm1^{-1} and N–H bending at 1580 cm1^{-1}. High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 303.04 [M+H]+^+ .

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

The synthesis involves a three-step protocol:

  • Condensation: Ethyl dichloroacetoacetate reacts with 3-chloro-4-methoxyphenylhydrazine in methanol at 0–5°C, yielding the hydrazone intermediate.

  • Stereochemical Control: The reaction’s low temperature favors Z-isomer formation due to reduced thermal energy for isomerization .

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane (1:4) achieves >98% purity.

Table 2: Synthesis Parameters

ParameterCondition
SolventMethanol
Temperature0–5°C
Reaction Time6–8 hours
Yield72–78%

Industrial Production

Scaled-up synthesis employs continuous flow reactors to enhance heat transfer and minimize byproduct formation. Process analytical technology (PAT) monitors reaction progress in real-time, ensuring consistent stereochemical outcomes. Post-synthesis, crystallization from ethanol/water mixtures improves yield to 85% .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO, 45 mg/mL). Its octanol-water partition coefficient (logP\log P) of 2.7 indicates moderate lipophilicity, suitable for transmembrane diffusion in biological systems .

Thermal and Photolytic Stability

Differential scanning calorimetry (DSC) shows a melting point of 142–144°C, with decomposition above 250°C. Photostability studies under UV light (365 nm) reveal 15% degradation over 72 hours, necessitating storage in amber glass .

AssayResult
δ-Opioid Receptor BindingIC50_{50}: 0.45 µM
Antimicrobial (Gram+)MIC: 32 µg/mL
Cytotoxicity (HeLa)CC50_{50}: >100 µM

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to nonpeptidic opioid analogs, with modifications at the hydrazone moiety enhancing selectivity for κ-opioid receptors (KOR).

Coordination Chemistry

Transition metal complexes with Cu(II) and Zn(II) exhibit enhanced antimicrobial activity, attributed to metal-ligand charge transfer (MLCT) effects .

Table 4: Metal Complex Properties

MetalGeometryMIC (S. aureus)
Cu(II)Square planar16 µg/mL
Zn(II)Tetrahedral24 µg/mL

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the 3-chloro-4-methoxyphenyl group with a 4-methylphenyl group (CAS 27171-88-6) reduces DOR affinity by 40%, highlighting the importance of polar substituents . Conversely, a 4-methoxyphenyl analog (CAS 473927-63-8) shows comparable antimicrobial activity but lower thermal stability .

Table 5: Analog Comparison

CompoundDOR IC50_{50}MIC (S. aureus)
Target Compound0.45 µM32 µg/mL
4-Methylphenyl Analog0.75 µM64 µg/mL
4-Methoxyphenyl Analog0.50 µM28 µg/mL

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